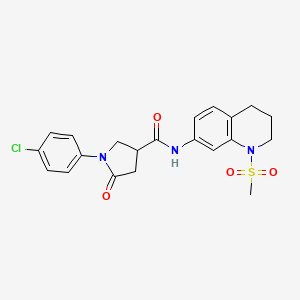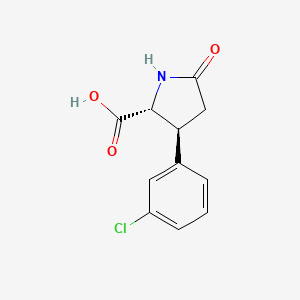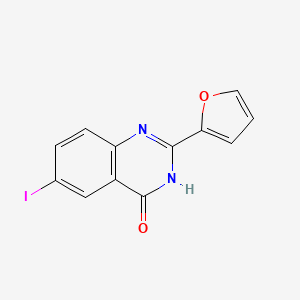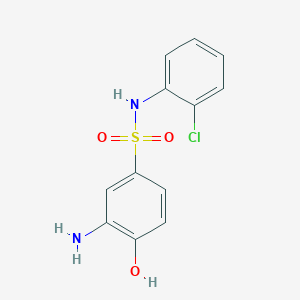![molecular formula C19H26N4O4S B2445220 3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione CAS No. 1192689-44-3](/img/structure/B2445220.png)
3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the efficiency of the synthesis process .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting and boiling points, its solubility in various solvents, its density, and its spectral properties .科学的研究の応用
Chymase Inhibition
A study by Niwata et al. (1997) explored derivatives of imidazolidine-2,4-dione, including 3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione, for their ability to inhibit human heart chymase. The research indicated that these compounds show selective inhibition, highlighting their potential in therapeutic applications related to heart diseases (Niwata et al., 1997).
Antihyperglycemic Properties
Wrobel et al. (1998) synthesized and evaluated similar thiazolidine-2,4-dione derivatives as oral antihyperglycemic agents. This study provides insight into the potential of these compounds, including 3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione, in managing diabetes, especially in insulin-resistant models (Wrobel et al., 1998).
Structural and Molecular Studies
Mohamed et al. (2016) conducted a study focusing on the structural aspects of similar compounds. Their research contributes to understanding the molecular framework and potential interactions of these compounds, which could be relevant in drug design and synthesis (Mohamed et al., 2016).
Serotonin Receptor Affinity
Handzlik et al. (2011) examined derivatives of imidazolidine-2,4-dione for their affinity towards serotonin receptors. This study indicates that compounds like 3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione could have implications in neurological and psychiatric disorders (Handzlik et al., 2011).
Antidiabetic and Aldose Reductase Inhibition
Iqbal et al. (2013) synthesized and evaluated 3-(arylsulfonyl)spiroimidazolidine-2,4-diones for antidiabetic activity and aldose reductase inhibition. This research highlights the dual therapeutic potential of these compounds in treating diabetes and its complications (Iqbal et al., 2013).
Insecticidal Activity
Samaritoni et al. (2003) explored dihydropiperazine derivatives, related to imidazolidine-2,4-diones, for their insecticidal activity. This study opens avenues for using these compounds in agricultural and pest control applications (Samaritoni et al., 2003).
Antiproliferative Activity Against Cancer Cells
Chandrappa et al. (2008) synthesized thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various cancer cell lines. This research provides evidence of the potential use of these compounds in cancer therapy (Chandrappa et al., 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-2-6-17-18(24)23(19(25)20-17)15-21-10-12-22(13-11-21)28(26,27)14-9-16-7-4-3-5-8-16/h3-5,7-9,14,17H,2,6,10-13,15H2,1H3,(H,20,25)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOLHAGUXANCBB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=O)N1)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1C(=O)N(C(=O)N1)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2445139.png)
![N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2445140.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-bromobenzoate](/img/structure/B2445143.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2445145.png)

![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2445148.png)
![N-(3-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2445149.png)



![6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2445157.png)
